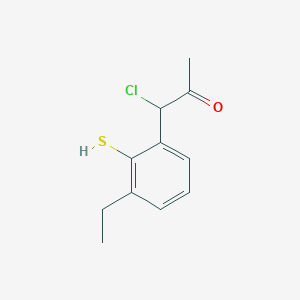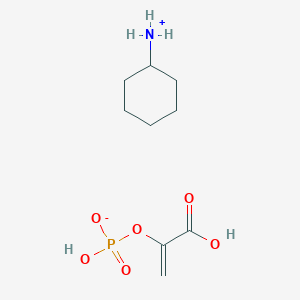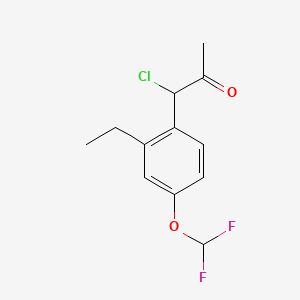
3-(5-(2-(Trifluoromethyl)benzyl)-1,2,4-oxadiazol-3-YL)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-(2-(Trifluoromethyl)benzyl)-1,2,4-oxadiazol-3-YL)morpholine is a heterocyclic compound that features a morpholine ring fused with an oxadiazole ring The presence of a trifluoromethyl group attached to the benzyl moiety enhances its chemical stability and biological activity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(2-(Trifluoromethyl)benzyl)-1,2,4-oxadiazol-3-YL)morpholine typically involves a multi-step process:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with a nitrile under acidic conditions.
Attachment of the Benzyl Group: The benzyl group with a trifluoromethyl substituent can be introduced through a nucleophilic substitution reaction.
Formation of the Morpholine Ring: The final step involves the cyclization of the intermediate product to form the morpholine ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring.
Reduction: Reduction reactions can occur at the oxadiazole ring, leading to the formation of amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidation of the morpholine ring can lead to the formation of N-oxides.
Reduction: Reduction of the oxadiazole ring can produce amines.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
科学的研究の応用
3-(5-(2-(Trifluoromethyl)benzyl)-1,2,4-oxadiazol-3-YL)morpholine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its biological activity.
Material Science: The compound’s stability and electronic properties make it useful in the development of new materials.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding.
作用機序
The mechanism of action of 3-(5-(2-(Trifluoromethyl)benzyl)-1,2,4-oxadiazol-3-YL)morpholine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to inhibition or activation of biological pathways. The oxadiazole ring can interact with nucleophilic sites in proteins, affecting their function.
類似化合物との比較
Similar Compounds
- 3-(5-(2-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-3-YL)morpholine
- 3-(5-(2-(Trifluoromethyl)benzyl)-1,2,4-thiadiazol-3-YL)morpholine
Uniqueness
3-(5-(2-(Trifluoromethyl)benzyl)-1,2,4-oxadiazol-3-YL)morpholine is unique due to the combination of the trifluoromethyl group and the oxadiazole ring, which imparts distinct chemical and biological properties. Its stability and reactivity make it a valuable compound for various applications in research and industry.
特性
分子式 |
C14H14F3N3O2 |
|---|---|
分子量 |
313.27 g/mol |
IUPAC名 |
3-[5-[[2-(trifluoromethyl)phenyl]methyl]-1,2,4-oxadiazol-3-yl]morpholine |
InChI |
InChI=1S/C14H14F3N3O2/c15-14(16,17)10-4-2-1-3-9(10)7-12-19-13(20-22-12)11-8-21-6-5-18-11/h1-4,11,18H,5-8H2 |
InChIキー |
GRJIKGWWVBGZJW-UHFFFAOYSA-N |
正規SMILES |
C1COCC(N1)C2=NOC(=N2)CC3=CC=CC=C3C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 5-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B14033870.png)
![[1,1'-Biphenyl]-4-sulfonamide, 4'-[2-[(2R)-2-methyl-1-pyrrolidinyl]ethyl]-N-(tetrahydro-2H-pyran-4-yl)-](/img/structure/B14033876.png)
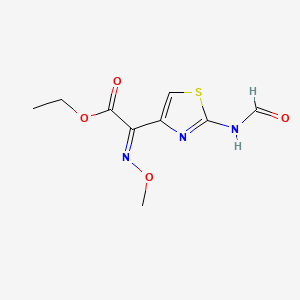
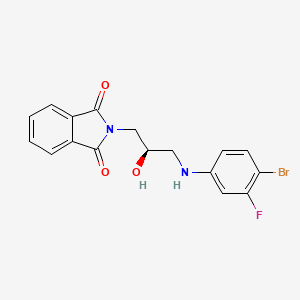
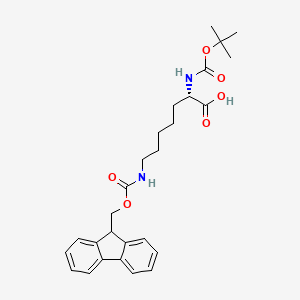
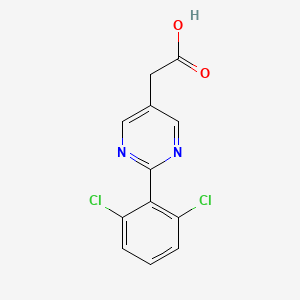
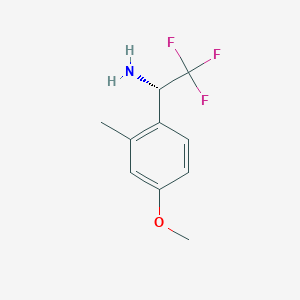
![N-(2-Amino-2-methylpropyl)-2-((1R,3R,3''R,5R,5'R,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)acetamide](/img/structure/B14033916.png)
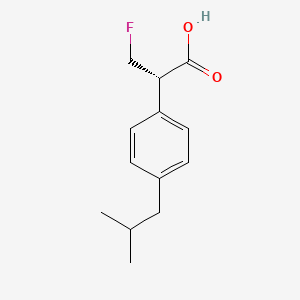
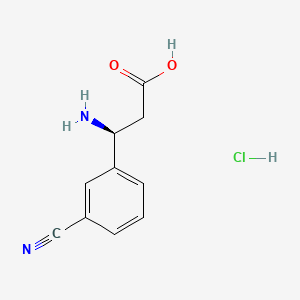
![3,6-Dibromo-8-methylimidazo[1,2-a]pyridine](/img/structure/B14033935.png)
